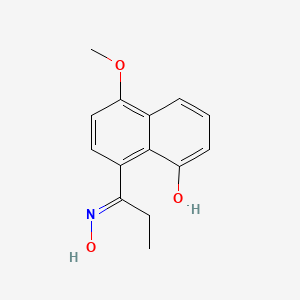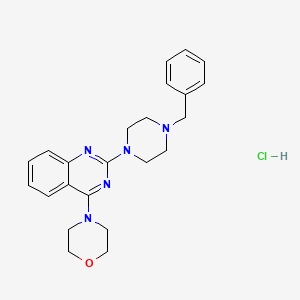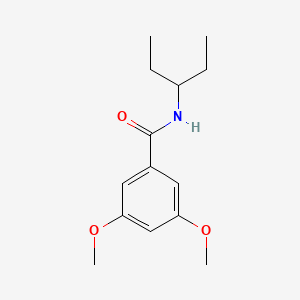![molecular formula C10H13N3O B5722106 N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
N'-[1-(3-aminophenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(3-aminophenyl)ethylidene]acetohydrazide, also known as AEAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. AEAH is a hydrazone derivative of acetohydrazide and is synthesized through a simple and efficient method.
科学研究应用
N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields. In medicine, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been reported to exhibit anticancer, antimicrobial, and antioxidant properties. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has also been shown to scavenge free radicals and protect cells from oxidative damage.
作用机制
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]acetohydrazide is not fully understood. However, it is believed that N'-[1-(3-aminophenyl)ethylidene]acetohydrazide exerts its biological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has also been reported to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase.
Biochemical and Physiological Effects:
N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been reported to have various biochemical and physiological effects. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been shown to inhibit the production of reactive oxygen species (ROS) and reduce lipid peroxidation. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has also been reported to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). In addition, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has been shown to modulate the levels of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has several advantages as a research tool. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide is also relatively inexpensive compared to other research compounds. However, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has some limitations. N'-[1-(3-aminophenyl)ethylidene]acetohydrazide is not very soluble in water, which can limit its use in aqueous solutions. In addition, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for the study of N'-[1-(3-aminophenyl)ethylidene]acetohydrazide. One potential area of research is the development of N'-[1-(3-aminophenyl)ethylidene]acetohydrazide-based drugs for the treatment of various diseases, including cancer and bacterial infections. Another potential area of research is the study of the mechanism of action of N'-[1-(3-aminophenyl)ethylidene]acetohydrazide and its potential interactions with other compounds. In addition, the use of N'-[1-(3-aminophenyl)ethylidene]acetohydrazide in agriculture as a pesticide or herbicide is another potential area of research. Overall, N'-[1-(3-aminophenyl)ethylidene]acetohydrazide has significant potential for various applications in medicine, agriculture, and other fields, and further research is needed to fully understand its potential.
合成方法
AEA is synthesized through a simple reaction between acetohydrazide and 3-aminobenzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting solid is filtered and recrystallized. The purity of the synthesized AEA can be confirmed through various spectroscopic techniques, such as IR and NMR.
属性
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(12-13-8(2)14)9-4-3-5-10(11)6-9/h3-6H,11H2,1-2H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQEZDFNZWPHV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C)C1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C)/C1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3-aminophenyl)ethylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)

![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)